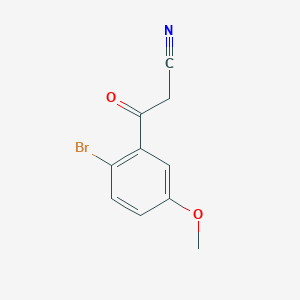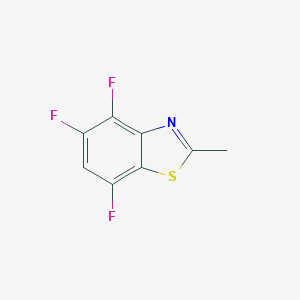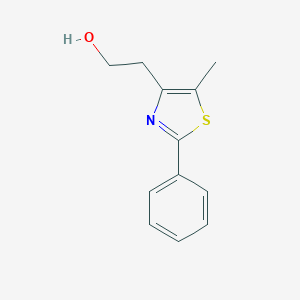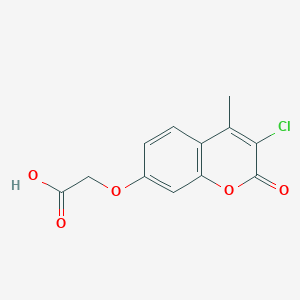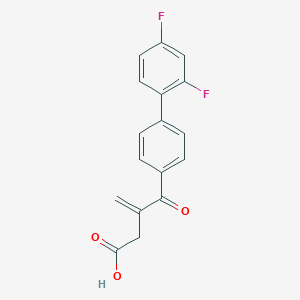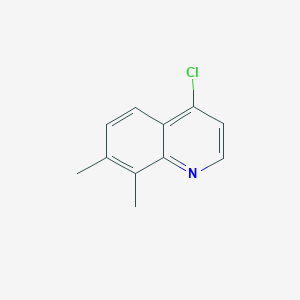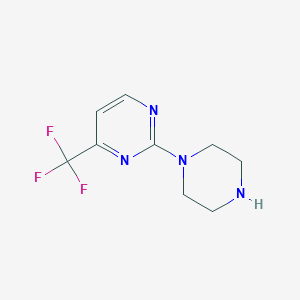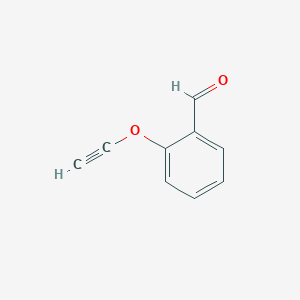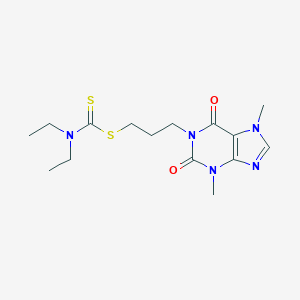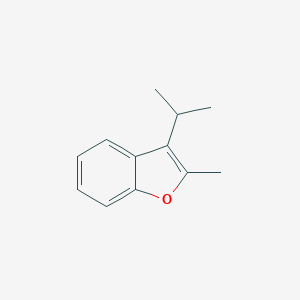
3-Isopropyl-2-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-methylbenzofuran, also known as 3-IMBF, is a chemical compound that belongs to the family of benzofurans. It is a colorless liquid with a sweet, floral odor and is used in various fields such as pharmaceuticals, perfumes, and flavoring agents. In recent years, 3-IMBF has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of 3-Isopropyl-2-methylbenzofuran is not fully understood. However, studies have suggested that 3-Isopropyl-2-methylbenzofuran may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to interact with various proteins and enzymes, including COX-2, MMP-9, and Bcl-2, which are involved in inflammation, cancer, and apoptosis.
Biochemical And Physiological Effects
Studies have shown that 3-Isopropyl-2-methylbenzofuran can modulate various biochemical and physiological processes in the body. For example, 3-Isopropyl-2-methylbenzofuran has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and pain. Furthermore, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Isopropyl-2-methylbenzofuran in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to have low toxicity and high stability, making it a safe and reliable compound for use in various experiments. However, one limitation of using 3-Isopropyl-2-methylbenzofuran is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-Isopropyl-2-methylbenzofuran. One potential area of research is the development of novel therapeutic agents based on 3-Isopropyl-2-methylbenzofuran for the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Isopropyl-2-methylbenzofuran and to identify its molecular targets. Furthermore, research is needed to investigate the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-methylbenzofuran in vivo, which may provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of 3-Isopropyl-2-methylbenzofuran can be achieved by various methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed Suzuki-Miyaura coupling reaction, and the Pd-catalyzed Heck reaction. However, the most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of isopropylbenzene with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
3-Isopropyl-2-methylbenzofuran has been found to have various potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 3-Isopropyl-2-methylbenzofuran can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Furthermore, 3-Isopropyl-2-methylbenzofuran has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
properties
CAS RN |
160875-30-9 |
|---|---|
Product Name |
3-Isopropyl-2-methylbenzofuran |
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3 |
InChI Key |
QDVBMICXXRKLGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
synonyms |
Benzofuran,2-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




